molecular formula C12H24BrO6P B563385 tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate CAS No. 73839-25-5

tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate

Cat. No.: B563385
CAS No.: 73839-25-5
M. Wt: 375.196
InChI Key: GHEJQXFKWXUVRC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves several steps. One common synthetic route includes the reaction of 6-hydroxyhexanoic acid with tert-butyl bromoacetate in the presence of a base to form tert-butyl 6-bromohexanoate. This intermediate is then reacted with diethyl phosphite and a base to yield the final product . The reaction conditions typically involve the use of solvents like chloroform and maintaining the reaction mixture at low temperatures .

Mechanism of Action

The mechanism of action of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves its role as a phosphorylating agent. The compound can transfer its phosphoryl group to target molecules, thereby modifying their chemical properties and biological activities . This process is facilitated by the presence of the bromoethyl group, which acts as a leaving group during the phosphorylation reaction . The molecular targets and pathways involved depend on the specific application and context of the research.

Biological Activity

tert-Butyl 6-[O-(2-bromoethyl)phosphoryl]hydroxyhexanoate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

tert Butyl 6 O 2 Bromoethyl phosphoryl hydroxyhexanoate\text{tert Butyl 6 O 2 Bromoethyl phosphoryl hydroxyhexanoate}

This structure features a tert-butyl group, a bromoethyl moiety, and a hydroxyhexanoate backbone, which may contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). For instance, combinations of antioxidants have shown enhanced anti-inflammatory effects through synergistic interactions in cellular models .

Table 1: Summary of Anti-inflammatory Studies

CompoundMechanism of ActionKey Findings
BHT/BHAInhibition of COX-2Potent anti-inflammatory activity in LPS-activated RAW264.7 cells
TBPInhibition of TNF-αSlight anti-inflammatory activity observed

2. Antimicrobial Activity

The antimicrobial potential of phosphonate compounds has been widely studied. Compounds similar to tert-butyl 6-[O-(2-bromoethyl)phosphoryl]hydroxyhexanoate have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These studies indicate that the presence of the bromoethyl group may enhance membrane penetration and overall efficacy against bacterial pathogens .

Table 2: Antimicrobial Efficacy

CompoundTarget BacteriaMIC (μg/mL)
Compound AMRSA4
Compound BClostridium difficile8

3. Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Research has indicated that similar phosphonate derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds with hydroxyl groups have shown promising results in inhibiting cancer cell proliferation .

Table 3: Anticancer Activity Summary

CompoundCell LineIC50 (μM)
Compound CSKMEL-192.8
Compound DACP-034.8

Case Studies

  • Study on Anti-inflammatory Properties : A study investigated the effects of tert-butyl derivatives on inflammation in RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results demonstrated that certain combinations significantly reduced the expression of COX-2 and TNF-α, indicating potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Efficacy Against MRSA : A series of experiments evaluated the antimicrobial activity of phosphonate compounds against MRSA strains. The results revealed that specific derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as novel antibiotics.
  • Cytotoxicity in Cancer Models : The cytotoxic effects of tert-butyl derivatives were tested on multiple cancer cell lines using MTT assays. Results showed that several compounds induced significant cell death at low concentrations, highlighting their potential as anticancer agents.

Properties

IUPAC Name

tert-butyl 6-[2-bromoethoxy(hydroxy)phosphoryl]oxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24BrO6P/c1-12(2,3)19-11(14)7-5-4-6-9-17-20(15,16)18-10-8-13/h4-10H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEJQXFKWXUVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCOP(=O)(O)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24BrO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652499
Record name tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73839-25-5
Record name 1,1-Dimethylethyl 6-[[(2-bromoethoxy)hydroxyphosphinyl]oxy]hexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73839-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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